8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid
Description
Historical Context and Discovery
The chromenopyrazole family emerged from early 21st-century efforts to hybridize coumarin and pyrazole pharmacophores, leveraging the biological activities of both parent scaffolds. While the unsubstituted 1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid (CAS: 694507-52-3) was first reported in 2015, introduction of the 8-chloro and 1-methyl substituents marked a strategic advancement in optimizing electronic and steric properties. Key synthetic breakthroughs included:
- Microwave-assisted cyclocondensation techniques enabling regioselective pyrazole ring formation
- Copper(II) acetate-catalyzed oxidative annulation achieving 76-83% yields for halogenated derivatives
- Development of protecting-group-free routes using β-ketoaldehyde intermediates
The 8-chloro substitution pattern in particular was found to enhance π-π stacking interactions in crystalline states while modulating solubility profiles for medicinal chemistry applications.
Relevance in Contemporary Organic and Medicinal Chemistry
This compound occupies a critical niche in heterocyclic chemistry due to three principal factors:
- Synthetic Versatility : The carboxylic acid moiety at position 3 allows straightforward derivatization to amides, esters, and hydrazides, while the 8-chloro substituent participates in cross-coupling reactions.
- Bioisosteric Potential : Structural analogs demonstrate cannabinoid receptor affinity, with EC50 values <100 nM reported for CB1/CB2 agonists.
- Supramolecular Properties : X-ray analyses reveal face-to-face π-stacking between the chromene ring (Cg(2)) and pyrazole (Cg(3)) with interplanar distances of 3.45-3.67 Å.
Recent applications include its use as:
Structural Features and Academic Significance
The molecule's architecture combines three distinct pharmacophoric elements:
Table 1 : Structural Characteristics
Notably, the 8-chloro substituent induces a bathochromic shift in UV-Vis spectra (λmax 324 nm vs 298 nm in parent compound), while the carboxylic acid group participates in charge-assisted hydrogen bonds with DMSO-d6 (ΔδH = 0.43 ppm).
Classification within Heterocyclic Compound Families
This molecule belongs to three overlapping heterocyclic classes:
- Chromenopyrazoles : Characterized by a benzopyran fused to pyrazole at positions 4 and 3.
- Diarylethers : The chromene oxygen bridges two aromatic systems.
- Carboxylic Acid Derivatives : Functionalized at position 3 for salt/co-crystal formation.
Its classification can be further detailed through ring numbering:
O
||
1-CH3-N---N 8-Cl
|| |
C=======C
/ \
O COOH
This topology places the compound in the rare 1,4-dihydrochromeno[4,3-c]pyrazole subclass, distinct from the more common [3,4-c] isomers.
Overview of Research Objectives and Scope
Current research priorities focus on three domains:
Synthetic Methodology Development
Structure-Property Relationships
Biological Evaluation
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN2O3 |
|---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-15-11-7-4-6(13)2-3-9(7)18-5-8(11)10(14-15)12(16)17/h2-4H,5H2,1H3,(H,16,17) |
InChI Key |
MRMJUXCJJWHRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of N-Tosylhydrazones
A validated approach for chromeno-pyrazole synthesis involves 1,3-dipolar cycloaddition between 3-nitrochromenes and diazo intermediates. For example, Fu et al. demonstrated that 3-nitro-2-phenyl-2H-chromene reacts with in situ–generated diazo compounds from N-tosylhydrazones under basic conditions (Cs₂CO₃, DMF, 80°C) to yield chromeno[3,4-c]pyrazoles. Adapting this method, the target compound could be synthesized via:
-
Diazo Intermediate Formation : Reacting N-tosylhydrazones with Cs₂CO₃ to generate aryl diazo species.
-
Cycloaddition : Coupling with a nitro-substituted chromene precursor (e.g., 8-chloro-3-nitrochromene).
-
Carboxylic Acid Introduction : Hydrolysis of a pre-installed ester or nitrile group at position 3.
Key Reaction Parameters :
Chlorination Strategies
Direct Chlorination of Pyrazole Intermediates
The 8-chloro substituent may be introduced via electrophilic aromatic substitution (EAS) or late-stage chlorination. A patent by CN103360394B describes the use of N-chlorosuccinimide (NCS) for chlorinating theophylline at position 8 under pH-controlled conditions (pH 6–7). Applied to chromeno-pyrazoles, this method could involve:
-
Substrate Preparation : Synthesizing the unchlorinated chromeno-pyrazole core.
-
Chlorination : Treating with NCS in a polar aprotic solvent (e.g., DCM or DMF) at 60–80°C.
-
Workup : Neutralization and recrystallization.
Optimization Data (Analogous System) :
| Parameter | Value |
|---|---|
| NCS Equivalents | 1.1–1.2 |
| Temperature | 60–80°C |
| Reaction Time | 2–4 hours |
| Yield | 65–75% |
Carboxylic Acid Functionalization
Hydrolysis of Ester Precursors
Introducing the carboxylic acid group typically involves hydrolyzing a methyl or ethyl ester. For example, Gill et al. synthesized 2-pyrazolyl-chromones via cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones, followed by ester hydrolysis. Adapting this:
-
Ester Installation : Use a propanoic anhydride or acetylating agent during cyclization.
-
Hydrolysis : Treat with NaOH (5% aqueous) at 60–80°C, followed by acidification (HCl) to precipitate the carboxylic acid.
Critical Conditions :
-
Base: 5% NaOH
-
Acid: 10% HCl
-
pH for Precipitation: 3–3.5
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via:
Chemical Reactions Analysis
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Selectfluor.
Reduction: Reduction reactions may involve the use of hydrazines.
Substitution: Substitution reactions can occur with halogenated compounds.
Common reagents and conditions used in these reactions include iodine as a catalyst and DMSO as a solvent . Major products formed from these reactions include various substituted pyrazoles .
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid. Key findings include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Escherichia coli and Pseudomonas aeruginosa .
- Antioxidant Properties : The compound demonstrates potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, offering therapeutic potential in treating inflammatory diseases .
Medicinal Chemistry Applications
Given its promising biological activities, this compound is being explored for various medicinal applications:
- Cancer Therapy : Its derivatives have been investigated for cytotoxic effects against cancer cell lines, indicating potential use in oncology .
- Neurological Disorders : Some studies suggest that compounds with similar structures may have neuroprotective effects, warranting further investigation into their use in neurodegenerative diseases .
Material Science Applications
The unique chemical structure of this compound also opens avenues in material science:
- Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .
Case Studies
Several case studies highlight the applications of this compound:
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against E. coli and P. aeruginosa with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study 2 | Antioxidant Properties | Showed significant reduction in reactive oxygen species (ROS) in vitro assays compared to control groups. |
| Study 3 | Cancer Cell Cytotoxicity | Induced apoptosis in prostate cancer cell lines at concentrations of 10 µM after 48 hours exposure. |
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Core Heterocycles
Chromeno[4,3-c]pyrazole vs. Benzothiopyrano[4,3-c]pyrazole
A sulfur-containing analog, 8-chloro-1-methyl-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole (), replaces the oxygen atom in the chromeno ring with sulfur. This substitution alters electronic properties and bioavailability. Key differences include:
- NMR Data: The benzothiopyrano derivative shows distinct proton shifts (δ 3.83 for CH₂-S, δ 4.12 for CH₃) compared to the chromeno analog, which lacks sulfur-induced deshielding effects .
- Bioactivity: The chromeno derivative’s role as an FXR agonist contrasts with the benzothiopyrano compound’s unexplored pharmacological profile, though sulfur atoms often enhance metabolic stability .
Pyrano[4,3-c]pyrazole Esters vs. Carboxylic Acids
Ethyl esters such as 1-(2,4-dichlorophenyl)-7-[(4-fluorophenyl)methylene]-1,4,6,7-tetrahydro-pyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (CAS: 918547-09-8, ) demonstrate how esterification affects solubility and reactivity. The carboxylic acid group in the target compound enhances hydrogen bonding and ionic interactions, crucial for receptor binding in FXR agonism .
Coupling Reagents and Yields
The synthesis of pyrazole-carboxamide derivatives () employs EDCI/HOBt-mediated coupling, achieving yields of 62–71%. In contrast, the target compound’s synthesis (via amidine formation with titanium tetrachloride, ) yields 69%, with a byproduct (11%) highlighting reaction specificity challenges .
Purification Techniques
Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () are purified via preparative TLC and recrystallization, similar to methods used for chromeno[4,3-c]pyrazole derivatives .
Pharmacological Profiles
Spectroscopic and Physicochemical Properties
- Melting Points : Pyrazole-carboxamides () exhibit melting points between 123–183°C, influenced by aryl substituents. The target compound’s melting point is unreported but likely higher due to its ionic carboxylic acid group .
- Mass Spectrometry : The target compound’s derivative (Nidufexor) has a molecular ion peak at 403.1 m/z (C₂₀H₁₆ClN₃O₃), while pyrazole-carboxamides show [M+H]+ peaks at 403–437 m/z .
Biological Activity
8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid (CAS No. 68254-10-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound has been studied for its interactions with various biological targets, particularly in the context of pharmacology and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chromeno-pyrazole core which contributes to its distinctive chemical properties. The compound is characterized by the presence of a chlorine atom at the 8-position and a carboxylic acid functional group at the 3-position of the pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 250.66 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 68254-10-4 |
Research indicates that this compound may exhibit significant biological activity through modulation of various signaling pathways. Preliminary studies suggest its involvement in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapeutics.
Pharmacological Studies
Recent studies have focused on evaluating the pharmacological properties of this compound. For instance, it has been assessed for its activity as a potential agonist at cannabinoid receptors (CB1 and CB2). It has shown partial agonist activity, indicating that it may influence pain modulation and inflammatory responses.
Case Study: Cannabinoid Receptor Interaction
A study conducted on related pyrazole compounds demonstrated their efficacy in rat models for neuropathic and inflammatory pain. The findings suggested that compounds with similar structures could potentially serve as leads in developing new analgesics targeting cannabinoid receptors .
Table 2: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CB1 Receptor Agonism | Partial agonist | |
| Anti-inflammatory Potential | Modulation of pain | |
| Cytotoxicity in Cancer Cells | Induces apoptosis | Ongoing studies |
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies have indicated that the compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.
Future Directions
Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. This includes:
- Identifying Specific Targets : Understanding which receptors or enzymes are influenced by the compound.
- Exploring Structural Modifications : Investigating how modifications to the chemical structure can enhance biological activity.
- Conducting In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid?
- Methodology :
- One-pot multi-component synthesis (e.g., chromeno[4,3-b]pyrrol-3-yl derivatives) using glacial acetic acid under reflux conditions, followed by purification via column chromatography or recrystallization .
- Key steps : Lactamization catalyzed by polyphosphoric acid (PPA) for heterocyclic ring closure, as demonstrated in analogous chromeno-pyrazole systems .
- Validation : Confirm purity via HPLC (>95%) and structural integrity using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized?
- Techniques :
- X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters , validated using single-crystal diffraction .
- Spectroscopy : NMR peaks at δ 3.83 (s, CH), 7.03–8.19 (aromatic protons), and NMR signals for carbonyl (δ 165.93) and chlorophenyl groups .
- Mass spectrometry : EI-MS fragmentation patterns (e.g., m/z 409 [M+2]) and HRMS matching theoretical molecular weights .
Q. What in vitro assays are suitable for initial biological screening?
- Approach :
- Enzyme inhibition : Alpha-glucosidase inhibition assays (IC determination) using chromeno-pyrazole derivatives as a reference .
- Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with pyrazole-based analogs showing IC values <10 μM .
- Anti-inflammatory potential : COX-2 inhibition studies via competitive ELISA .
Advanced Research Questions
Q. How to investigate the mechanism of action in biological systems?
- Strategies :
- Molecular docking : Simulate binding interactions with alpha-glucosidase or COX-2 active sites using AutoDock Vina, focusing on hydrogen bonding with carboxylic acid and chlorophenyl moieties .
- Cellular pathways : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) in treated cancer cells .
- Kinetic studies : Determine inhibition constants () via Lineweaver-Burk plots for enzyme targets .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Guidelines :
- Substituent modification : Replace the 8-chloro group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to assess activity changes .
- Core variations : Synthesize oxazolo[5,4-b]pyridine or imidazo[1,2-a]pyridine analogs to compare heterocyclic scaffold effects .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. How to interpret crystallographic data for conformational analysis?
- Protocol :
- Software tools : SHELX for refining hydrogen-bonding networks (e.g., O–H···N interactions at 2.8–3.0 Å) .
- Thermal motion analysis : Evaluate anisotropic displacement parameters (ADPs) to confirm rigid chromeno-pyrazole core stability .
- Packing diagrams : Identify π-π stacking between aromatic rings (3.5–4.0 Å spacing) using Mercury CSD .
Q. How to resolve contradictory bioactivity data across assays?
- Troubleshooting :
- Orthogonal validation : Cross-check alpha-glucosidase inhibition with glucose uptake assays in Caco-2 cells .
- Purity verification : Reanalyze compound batches via LC-MS to rule out impurities (>99% purity required) .
- Solvent controls : Test DMSO/water solubility effects on assay outcomes, as precipitation may cause false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
